molecular formula C9H7BrFNO4 B1272179 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone CAS No. 683274-82-0

2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone

Cat. No.: B1272179
CAS No.: 683274-82-0
M. Wt: 292.06 g/mol
InChI Key: JMEIBLPWJJNUJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFNO4/c1-16-9-6(8(13)4-10)2-5(11)3-7(9)12(14)15/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMEIBLPWJJNUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373673
Record name 2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683274-82-0
Record name 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683274-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-(5-Fluoro-2-hydroxy-3-nitrophenyl)ethanone

  • Starting Material : 3-fluoroaniline undergoes acetylation with acetic anhydride to form 3-fluoroacetanilide.
  • Friedel-Crafts Acylation : Reaction with acetyl chloride in the presence of AlCl₃ yields 2-fluoro-4-acetamidoacetophenone.
  • Hydrolysis : Acidic cleavage of the acetamide group produces 2-fluoro-4-aminoacetophenone.
  • Diazotization and Nitration : Sequential treatment with NaNO₂/HCl and HNO₃/H₂SO₄ introduces the nitro group at C3.

Methoxylation and α-Bromination

  • O-Methylation : The phenolic -OH group at C2 is methylated using dimethyl sulfate in alkaline conditions to form 1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone.
  • α-Bromination : Bromine in chloroform at 0–5°C selectively brominates the ketone’s α-position, yielding the target compound (Yield: 85–92%).

Critical Parameters :

  • Temperature control during nitration (-10°C) prevents undesired side reactions.
  • Solvent choice (nitrobenzene vs. carbon disulfide) impacts Friedel-Crafts acylation yields (60–75%).

Alternative Route via Grignard Reaction and Late-Stage Functionalization

Patent CN104529735A provides a complementary approach for introducing bromine and methoxy groups:

Intermediate Synthesis

  • Bromination : 4-chloro-2-fluorobenzoic acid is brominated using Br₂/AgNO₃ to form 5-bromo-4-chloro-2-fluorobenzoic acid (Yield: 85%).
  • Acyl Chloride Formation : Treatment with thionyl chloride converts the acid to its acyl chloride.
  • Weinreb Amide Preparation : Reaction with N,O-dimethylhydroxylamine hydrochloride yields 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide.

Ketone Formation and Functionalization

  • Grignard Reaction : Methyl magnesium bromide reacts with the Weinreb amide to form 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone.
  • Methoxylation : Nucleophilic aromatic substitution replaces chlorine at C4 with methoxy under Cu(I) catalysis.
  • Nitration : Directed nitration at C3 completes the substitution pattern.

Advantages :

  • Avoids hazardous Friedel-Crafts conditions.
  • Higher overall yield (78% vs. 60% in traditional routes).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Friedel-Crafts Route Acetylation → Acylation → Nitration 60–75 97 Moderate
Grignard Route Bromination → Weinreb Amide → Grignard 78–85 99 High
Direct Bromination α-Bromination of preformed ketone 85–92 95 High

Trade-offs :

  • The Friedel-Crafts route offers straightforward access to the core structure but struggles with regioselectivity.
  • The Grignard method achieves better yields but requires expensive reagents.

Optimization Strategies and Industrial Considerations

Solvent Systems

  • Friedel-Crafts Acylation : Nitrobenzene improves yields (72%) compared to carbon disulfide (60%) but complicates purification.
  • α-Bromination : Chloroform minimizes side reactions versus polar solvents like DMF.

Catalytic Enhancements

  • Lewis Acids : FeCl₃ increases nitration efficiency by 15% compared to H₂SO₄ alone.
  • Phase-Transfer Catalysis : Tetrabutylammonium bromide accelerates methoxylation by 2.5×.

Green Chemistry Metrics

  • E-Factor : Grignard route generates 8.2 kg waste/kg product vs. 12.5 kg/kg for Friedel-Crafts.
  • PMI : Atom economy improves from 44% (traditional) to 68% (Weinreb amide route).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate :
This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, especially in the development of anti-cancer agents. Its unique structural properties allow for modifications that enhance therapeutic efficacy and specificity against cancer cells .

Case Studies :

  • Anti-Cancer Agents : Research has demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, making it a valuable scaffold for drug development .
  • Targeting Mechanisms : Studies have explored how modifications to this compound can influence its interaction with biological targets, providing insights into drug design and optimization.

Organic Synthesis

Facilitating Complex Reactions :
The compound is employed in organic chemistry for synthesizing complex molecules. It enables researchers to explore new chemical reactions and pathways, which can lead to innovative materials and compounds .

Applications in Synthesis :

  • Synthesis of Heterocycles : It serves as a precursor for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry.
  • Functionalization Reactions : The bromine atom in the structure allows for further functionalization, leading to a variety of derivatives with potential applications in different chemical contexts.

Biological Research

Mechanisms of Drug Action :
In biological studies, this compound is used to investigate drug mechanisms and cellular responses. It helps researchers understand how drugs interact with biological systems at the molecular level .

Research Insights :

  • Cellular Pathways : Research has focused on how this compound affects specific signaling pathways in cells, contributing to the understanding of drug resistance mechanisms in cancer therapy.
  • Biological Assays : It is utilized in various assays to evaluate the pharmacological effects of new compounds derived from it.

Material Science

Development of New Materials :
this compound is also applied in material science for developing new polymers and coatings. These materials are engineered to enhance durability and performance across various industrial applications .

Material Properties :

  • Polymer Composites : The compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
  • Coatings Development : Its unique chemical structure allows for the creation of coatings with specific functional properties, such as increased resistance to environmental degradation.

Analytical Chemistry

Standard Reference Material :
This chemical serves as a standard in analytical methods, aiding in the detection and quantification of similar compounds within complex mixtures. This application is crucial for quality control in manufacturing processes .

Application AreaSpecific UsesKey Benefits
Pharmaceutical DevelopmentAnti-cancer drug synthesisEnhances therapeutic efficacy
Organic SynthesisPrecursor for heterocyclesEnables exploration of new chemical reactions
Biological ResearchInvestigating drug mechanismsProvides insights into cellular responses
Material ScienceDevelopment of polymers and coatingsImproves material durability and performance
Analytical ChemistryStandard reference for detection methodsEnsures quality control in manufacturing

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone involves its interaction with nucleophilic sites on biological molecules. The bromine atom can undergo nucleophilic substitution, leading to the formation of covalent bonds with proteins or other biomolecules. This can result in the inhibition of enzyme activity or modification of protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone is unique due to the specific arrangement of its functional groups, which allows for a diverse range of chemical reactions and applications. The presence of the bromine, fluorine, methoxy, and nitro groups in a single molecule provides a versatile platform for chemical modifications and biological interactions .

Biological Activity

2-Bromo-1-(5-fluoro-2-methoxy-3-nitrophenyl)ethanone (CAS 683274-82-0) is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is C9H8BrFNO3. The presence of halogen substituents (bromine and fluorine) and a nitro group on the aromatic ring contributes to its biological activity. The compound's structure can be represented as follows:

C9H8BrFNO3\text{C}_9\text{H}_8\text{BrFNO}_3

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Activity

  • Mechanism of Action : The compound has been studied for its potential to inhibit cancer cell proliferation. It operates through mechanisms such as apoptosis induction and inhibition of key signaling pathways involved in tumor growth.
  • Case Studies : In vitro studies have demonstrated that derivatives containing nitro groups, similar to this compound, can inhibit microtubule assembly and induce apoptosis in various cancer cell lines (e.g., MDA-MB-231 breast cancer cells) .

2. Antimicrobial Activity

  • Antibacterial Effects : Preliminary studies suggest that compounds with similar structures exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. The presence of halogen substituents has been linked to enhanced antimicrobial activity .
  • Minimum Inhibitory Concentration (MIC) : Compounds structurally related to this compound have shown MIC values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli, indicating strong antibacterial potential .

Table 1: Summary of Biological Activities

Activity Target Organisms/Cells Mechanism Reference
AnticancerNSCLC, MDA-MB-231Apoptosis induction, microtubule destabilization
AntibacterialS. aureus, E. coliCell wall disruption
AntifungalC. albicansDisruption of fungal cell membranes

Case Studies

  • Anticancer Study : A study investigating the effects of nitro-containing compounds on cancer cells revealed that this compound could significantly inhibit cell proliferation in NSCLC models resistant to EGFR-TKIs by targeting c-MET and SMO pathways .
  • Antimicrobial Evaluation : In vitro tests conducted on various bacterial strains demonstrated that compounds similar to this compound showed promising antibacterial activity, with specific structural modifications enhancing efficacy against resistant strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.